

(R)-(-)-6-hydroxy-1-aminoindan chemical properties

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Compound of Interest

Compound Name: (R)-(-)-6-hydroxy-1-aminoindan

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An In-depth Technical Guide on the Core Chemical Properties of **(R)-(-)-6-hydroxy-1-aminoindan**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **(R)-(-)-6-hydroxy-1-aminoindan**, a chiral compound with significant potential in medicinal chemistry, particularly in the development of therapeutics for neurological disorders. This document details its physicochemical characteristics, synthesis, and biological interactions, presenting data in a structured format for ease of reference and comparison.

Physicochemical Properties

(R)-(-)-6-hydroxy-1-aminoindan is a derivative of aminoindane and a metabolite of Rasagiline, a potent, selective, and irreversible monoamine oxidase-B (MAO-B) inhibitor.^[1] Its chemical structure, featuring a hydroxyl group at the 6-position and an amino group at the 1-position of the indan core, is crucial to its biological activity.^[2] The '(R)' configuration at the stereogenic center is essential for its optimal interaction with enzymatic binding pockets.^[2]

Table 1: General and Physicochemical Properties of **(R)-(-)-6-hydroxy-1-aminoindan**

Property	Value	Source(s)
IUPAC Name	(3R)-3-amino-2,3-dihydro-1H-inden-5-ol	[2]
Synonyms	(R)-1-Amino-6-hydroxyindan, (R)-3-Amino-2,3-dihydro-1H-inden-5-ol	[2]
CAS Number	169105-01-5	[1][2][3]
Molecular Formula	C ₉ H ₁₁ NO	[1][2][3][4]
Molecular Weight	149.19 g/mol	[1][2][3][4]
Appearance	White solid	[3]
Melting Point	195-205 °C	[4]
Boiling Point	292.3 °C at 760 mmHg	[3]
Density	1.198 g/cm ³	[3]
Flash Point	130.6 °C	[3]
Refractive Index	1.622	[3]
LogP	2.03850	[3]
PSA	46.25000	[3]

For comparative purposes, the properties of the related compound, (R)-(-)-1-aminoindan, are provided below.

Table 2: Physicochemical Properties of (R)-(-)-1-aminoindan

Property	Value	Source(s)
CAS Number	10277-74-4	[5][6][7]
Molecular Formula	C ₉ H ₁₁ N	[5][6][7]
Molecular Weight	133.19 g/mol	[6][7]
Appearance	Clear colorless to slightly yellow liquid	[5]
Melting Point	15 °C (lit.)	[5][7]
Boiling Point	96-97 °C / 8 mmHg (lit.)	[5][7]
Density	1.038 g/mL at 25 °C (lit.)	[5][7]
Solubility	Soluble in methanol; poorly miscible with water	[5][7]
pKa	9.21 at 22°C (for racemic 1-aminoindan)	[8]

Experimental Protocols

The synthesis and purification of enantiomerically pure **(R)-(-)-6-hydroxy-1-aminoindan** are critical for its application in drug development.

Synthesis Methodologies

Several synthetic routes to **(R)-(-)-6-hydroxy-1-aminoindan** have been explored.[2]

1. Reduction of Ketones: A common approach involves the reduction of a corresponding keto-aminoindan precursor.[2]
2. Enzymatic Methods and Dynamic Kinetic Resolution: Dynamic kinetic resolution (DKR) is a highly efficient method for producing the desired (R)-enantiomer with high optical purity.[2] A notable protocol employs *Candida antarctica* Lipase B (CAL-B) for enzymatic resolution, combined with a racemization catalyst such as Raney nickel or a palladium-based catalyst to continuously convert the undesired enantiomer into the target configuration.[2][9]

3. Resolution via Diastereomeric Salts: Another established method is the resolution of a racemic mixture of 1-aminoindan. This involves the formation of diastereomeric salts with a chiral acid, such as N-acetyl-L-glutamic acid.[10] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[10][11]

Purification and Analysis

Purification: Chiral column chromatography is the primary method for separating enantiomers and ensuring high optical purity.[2] Columns such as SUMICHIRAL OA-4700 and Chiralpak IC have shown excellent resolution for aminoindan derivatives.[2]

Analysis: The enantiomeric purity of **(R)-(-)-6-hydroxy-1-aminoindan** is typically determined using High-Performance Liquid Chromatography (HPLC) with a chiral column.[11][12] Thin-Layer Chromatography (TLC) can be used for reaction monitoring.[12] Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for structural elucidation and enantiodiscrimination.[13]

Mechanism of Action and Signaling Pathways

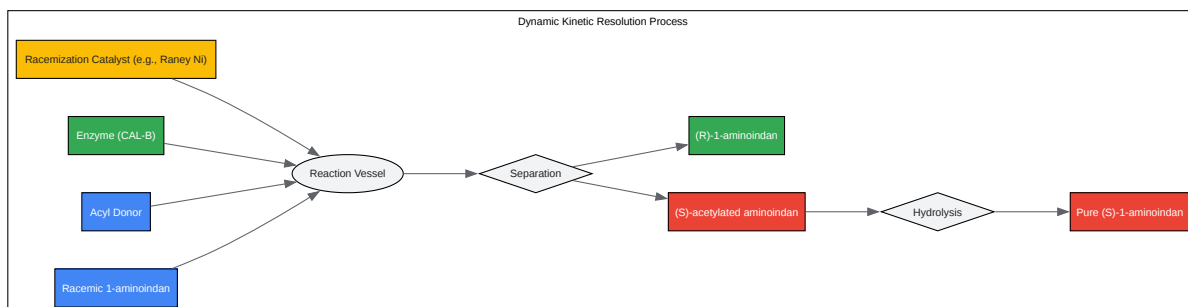
(R)-(-)-6-hydroxy-1-aminoindan is recognized for its interaction with key neurotransmitter systems, making it a compound of interest for neurological disorders.

Monoamine Oxidase (MAO) Inhibition: Studies indicate that **(R)-(-)-6-hydroxy-1-aminoindan** functions as a reversible inhibitor of both MAO-A and MAO-B enzymes.[2] These enzymes are responsible for the degradation of neurotransmitters like dopamine. By inhibiting MAO, the compound can increase dopamine levels in the brain, which is a therapeutic strategy for conditions such as Parkinson's disease.[2] The R(-) configuration is crucial for its binding within the substrate cavity of MAO-B.[2]

Dopamine Receptor Activity: Research has also suggested that this compound can influence dopamine receptor activity, further highlighting its potential in treating neurological conditions.[2]

Visualizations

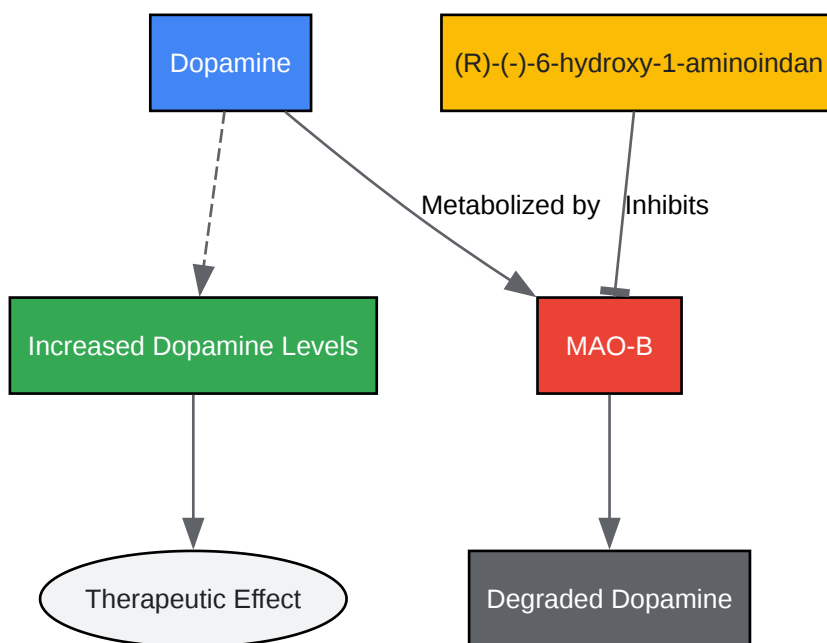
Synthesis Workflow: Dynamic Kinetic Resolution



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Caption: A simplified workflow for the dynamic kinetic resolution of 1-aminoindan.

Signaling Pathway: MAO Inhibition



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Caption: Mechanism of MAO-B inhibition by **(R)-(-)-6-hydroxy-1-aminoindan**.

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